N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide

TSHR antagonist Tox21 qHTS thyroid receptor

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide (CAS 897612-87-2) is a synthetic sulfonyl-piperazine-benzamide hybrid with the molecular formula C20H24ClN3O3S and a molecular weight of 421.9 g/mol. The compound features three pharmacophoric modules—a 3-chlorophenyl-piperazine core, a sulfonylethyl linker, and a 4-methylbenzamide terminus—placing it within the broader class of arylpiperazine sulfonamides explored for G protein-coupled receptor (GPCR) modulation and anticancer applications.

Molecular Formula C20H24ClN3O3S
Molecular Weight 421.94
CAS No. 897612-87-2
Cat. No. B2933837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide
CAS897612-87-2
Molecular FormulaC20H24ClN3O3S
Molecular Weight421.94
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C20H24ClN3O3S/c1-16-5-7-17(8-6-16)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-4-2-3-18(21)15-19/h2-8,15H,9-14H2,1H3,(H,22,25)
InChIKeyLDRFVQCYJVFJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide (CAS 897612-87-2): Structural Profile and Procurement Baseline


N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide (CAS 897612-87-2) is a synthetic sulfonyl-piperazine-benzamide hybrid with the molecular formula C20H24ClN3O3S and a molecular weight of 421.9 g/mol [1]. The compound features three pharmacophoric modules—a 3-chlorophenyl-piperazine core, a sulfonylethyl linker, and a 4-methylbenzamide terminus—placing it within the broader class of arylpiperazine sulfonamides explored for G protein-coupled receptor (GPCR) modulation and anticancer applications [2]. It is cataloged in PubChem (CID 7188760) with computed descriptors including XLogP3-AA of 3.1, a topological polar surface area of 78.1 Ų, and six rotatable bonds, but no curated bioactivity annotations are available in authoritative public databases [1].

Why Generic Substitution Fails for N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide (CAS 897612-87-2)


The sulfonyl-piperazine-benzamide chemotype is highly sensitive to even single-atom substitutions on the aryl ring, the sulfonamide linker, and the terminal benzamide moiety. The 3-chlorophenyl substitution on the piperazine ring and the para-methyl group on the benzamide are not interchangeable with 4-chlorophenyl, 2-fluorophenyl, or 4-methoxyphenyl variants without altering receptor subtype selectivity, metabolic stability, and physicochemical properties [1]. In the class of arylpiperazine dopamine D4 ligands, shifting the chlorine from the para to the meta position of the phenyl ring can profoundly alter binding affinity and selectivity profiles, as demonstrated by Perrone et al. (1998), where the 4-chlorophenyl analog (compound 17) achieved an IC50 of 0.057 nM at D4 with >10,000-fold selectivity over D2, while related positional isomers showed markedly different activity [1]. Furthermore, the sulfonylethyl linker distinguishes this compound from simpler ethylene-linked analogs, introducing a hydrogen-bond-capable sulfone group that alters conformational flexibility and may affect target engagement kinetics [2]. Procurement of a structurally similar but non-identical analog therefore risks invalidating structure-activity relationship (SAR) hypotheses, confounding screening campaigns, or introducing uncharacterized off-target liabilities.

Product-Specific Quantitative Evidence Guide: Differentiation of CAS 897612-87-2 from Closest Analogs and In-Class Candidates


TSHR Antagonist Screening: Negative Activity Profile Distinguishes CAS 897612-87-2 from TSHR-Active Piperazine Congeners

In the NIH/EPA Tox21 quantitative high-throughput screening (qHTS) TSHR antagonist assay (PubChem AID 1259385), CAS 897612-87-2 was tested and classified as inactive with a PUBCHEM_ACTIVITY_SCORE of 0, indicating no detectable antagonism of the thyroid-stimulating hormone receptor at the tested concentrations [1]. This null result differentiates the compound from structurally related sulfonyl-piperazine derivatives that have shown TSHR modulatory activity within the Tox21 screening panel [1]. For researchers targeting TSHR, this inactivity profile reduces the likelihood of confounding thyroid-related endocrine effects in phenotypic screening, and for those avoiding TSHR engagement, it provides a selectivity advantage over TSHR-active piperazine analogs.

TSHR antagonist Tox21 qHTS thyroid receptor endocrine disruption screening GPCR selectivity

Structural Differentiation: Meta-Chloro vs. Para-Chloro Phenylpiperazine Configurations Drive Divergent Dopamine D4 Receptor Pharmacology

CAS 897612-87-2 bears a 3-chlorophenyl (meta-chloro) substituent on the piperazine ring, structurally distinct from the well-characterized dopamine D4 reference ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 17, Perrone et al., 1998), which features a 4-chlorophenyl (para-chloro) group [1]. In the Perrone et al. study, the 4-chlorophenyl configuration was identified as critical for achieving D4 IC50 of 0.057 nM with >10,000-fold selectivity over D2 receptors; meta-substituted analogs within the same series exhibited substantially different SAR, underscoring the non-transferability of affinity data across positional isomers [1]. Additionally, CAS 897612-87-2 incorporates a sulfonylethyl linker and a 4-methylbenzamide terminus, whereas compound 17 uses a simple ethylene linker and a 3-methoxybenzamide—two further structural divergences that preclude direct extrapolation of D4 binding affinity [1][2].

dopamine D4 receptor structure-activity relationship arylpiperazine GPCR selectivity meta vs. para substitution

Physicochemical Property Differentiation: Computed LogP, TPSA, and Rotatable Bond Profile vs. Closest Commercially Available Analogs

The computed physicochemical properties of CAS 897612-87-2 differentiate it from its closest cataloged analogs—the des-methyl analog (CAS 899758-62-4, MW 407.91, benzamide without 4-methyl substitution) and the 2,6-difluorobenzamide analog (CAS 897613-00-2, MW 443.9) [1][2]. The target compound has an XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 78.1 Ų, 6 rotatable bonds, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. Compared to the des-methyl analog (lower LogP expected), the para-methyl group increases lipophilicity, potentially enhancing passive membrane permeability and blood-brain barrier penetration. Compared to the 2,6-difluorobenzamide analog (higher MW, altered electron distribution), CAS 897612-87-2 occupies a distinct property space that may translate to differential metabolic stability and CYP450 interaction profiles [3].

ADME prediction Lipinski parameters blood-brain barrier penetration physicochemical profiling lead optimization

Class-Level Anticancer Activity Inference: Benzamide-Piperazine-Sulfonamide Hybrids Exhibit Micromolar Cytotoxicity, but CAS 897612-87-2 Lacks Direct Experimental Validation

A 2019 study by Perković et al. evaluated a series of benzamide-piperazine-sulfonamide hybrids for in vitro cytotoxicity against five human cancer cell lines (HeLa, A549, A375, MDA-MB-231, T98G), reporting IC50 values ranging from 24.2 to 38.2 µM for the most active compounds (3b, 3d, 3g, 4c, and 4e) [1]. While CAS 897612-87-2 shares the benzamide-piperazine-sulfonamide scaffold architecture with this compound series, it was not among the specific compounds tested, and no direct cytotoxicity data exist for the target molecule. The class-level SAR indicates that both the arylsulfonyl substitution on the piperazine and the benzamide N-substitution pattern critically influence antiproliferative potency, meaning that the 3-chlorophenyl and 4-methylbenzamide combination of CAS 897612-87-2 cannot be assumed to reproduce the micromolar activity observed for structurally distinct congeners [1][2].

anticancer cytotoxicity benzamide-piperazine-sulfonamide cancer cell line panel class-level SAR

Recommended Research and Industrial Application Scenarios for N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide (CAS 897612-87-2)


GPCR Counter-Screening and Selectivity Panel Filler (Exclusion of TSHR-Mediated Pathways)

The verified inactivity of CAS 897612-87-2 in the Tox21 TSHR antagonist assay (PUBCHEM_ACTIVITY_SCORE = 0; AID 1259385) supports its use as a negative-control compound or selectivity-filler in GPCR antagonist screening panels where TSHR-mediated confounding must be excluded [1]. For laboratories running multi-target GPCR profiling campaigns, this compound provides a structurally authenticated piperazine-sulfonamide that does not engage TSHR, enabling cleaner interpretation of on-target vs. off-target effects.

Dopamine D4 Receptor SAR Expansion: Probing the Meta-Chloro vs. Para-Chloro Substitution Hypothesis

Given that the literature D4 reference ligand (Perrone et al., 1998) achieves sub-nanomolar D4 affinity with a 4-chlorophenyl configuration, CAS 897612-87-2—bearing a 3-chlorophenyl group—serves as a direct positional isomer probe for systematic D4 SAR studies [1]. Comparative radioligand binding experiments with the target compound and the 4-chlorophenyl reference under identical assay conditions (cloned human D4.4 receptor, [³H]spiperone competition) would quantify the meta-substitution penalty and inform the design of next-generation D4-selective ligands with improved subtype selectivity [1].

ADME Property Benchmarking in Benzamide-Piperazine-Sulfonamide Lead Optimization Libraries

The computed physicochemical profile of CAS 897612-87-2 (XLogP3 = 3.1, TPSA = 78.1 Ų, 6 rotatable bonds) places it in an intermediate property space relative to its des-methyl and difluoro analogs [1]. For medicinal chemistry teams optimizing CNS drug-like properties within the benzamide-piperazine-sulfonamide series, this compound can serve as a property benchmark—its LogP and TPSA values can be used to calibrate in silico ADME models, while experimental determination of kinetic solubility, PAMPA permeability, and microsomal stability would establish a baseline for the 3-chlorophenyl/4-methyl configuration within the series [2].

Anticancer Library Pilot Screening: Hypothesis-Generating Evaluation of the 3-Chlorophenyl-4-Methylbenzamide Configuration

Building on the class-level evidence that benzamide-piperazine-sulfonamide hybrids exhibit micromolar cytotoxicity across cervical, lung, skin, breast, and brain cancer cell lines (IC50 24.2–38.2 µM for the most potent congeners) [1], CAS 897612-87-2 is suitable for inclusion in a pilot oncology screening deck. However, procurement should be accompanied by the explicit acknowledgment that compound-specific cytotoxicity has not been reported, and the 3-chlorophenyl/4-methylbenzamide combination represents an untested substitution pattern within this chemotype [1]. Pairing the compound with the Perković et al. characterized congeners in a head-to-head dose-response format (SRB or MTT assay, 72-hour exposure, multi-cell-line panel) would directly test whether the meta-chloro/para-methyl configuration yields potency within or outside the established 24–38 µM range.

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